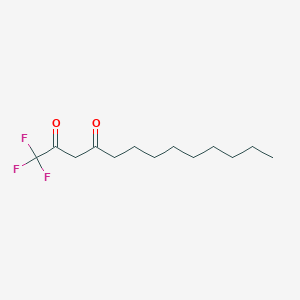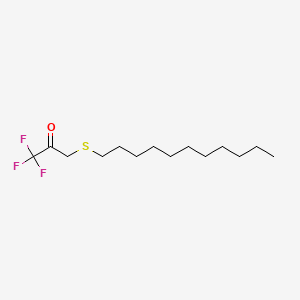
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is a chemical compound characterized by the presence of trifluoromethyl and sulfanyl groups attached to a propanone backbone This compound is notable for its unique structural features, which include a trifluoromethyl group, a sulfanyl group, and an undecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one typically involves the introduction of trifluoromethyl and sulfanyl groups into a propanone structure. One common method involves the reaction of a suitable precursor with trifluoromethylating agents and sulfanylating agents under controlled conditions. For example, the reaction of 1,1,1-trifluoroacetone with an appropriate sulfanylating agent in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to ensure efficiency and scalability. Continuous reactors can be employed to introduce raw materials such as trifluoroacetic anhydride and sulfanylating agents, allowing for a streamlined and efficient synthesis process .
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Substituted trifluoromethyl derivatives.
科学的研究の応用
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one has a range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential neuroprotective properties and effects on cellular pathways.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can lead to various biological effects, including neuroprotection and modulation of metabolic pathways .
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A fluorinated alcohol used in organic synthesis.
Uniqueness
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is unique due to its combination of a long undecyl chain, a trifluoromethyl group, and a sulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
92682-27-4 |
|---|---|
分子式 |
C14H25F3OS |
分子量 |
298.41 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-undecylsulfanylpropan-2-one |
InChI |
InChI=1S/C14H25F3OS/c1-2-3-4-5-6-7-8-9-10-11-19-12-13(18)14(15,16)17/h2-12H2,1H3 |
InChIキー |
KYDANCUFMCPVOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCSCC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



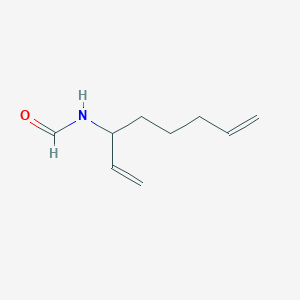

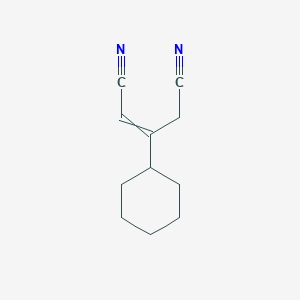

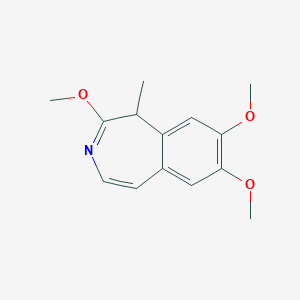
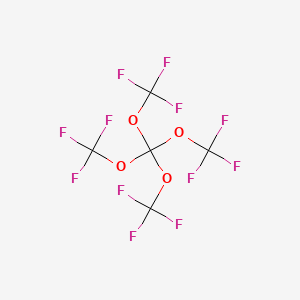
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
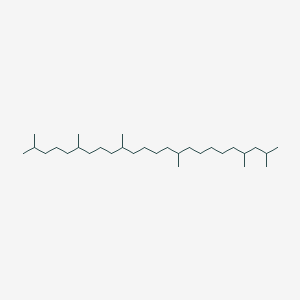
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

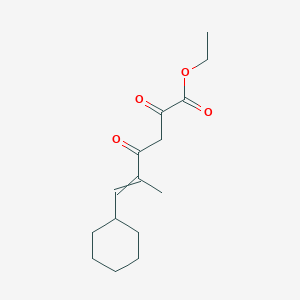
stannane](/img/structure/B14351820.png)
